

Phenyl Vinyl Sulfide: A Core Properties Technical Guide

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Compound of Interest

Compound Name: *Phenyl vinyl sulfide*

Cat. No.: *B156575*

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Introduction

Phenyl vinyl sulfide, also known by its IUPAC name (ethenylthio)benzene, is a versatile organosulfur compound with significant applications in organic synthesis. Its unique molecular structure, featuring a phenyl group and a vinyl group attached to a sulfur atom, imparts a rich and varied reactivity profile. This guide provides a comprehensive overview of the fundamental chemical, physical, and spectroscopic properties of **phenyl vinyl sulfide**, along with detailed experimental protocols for its synthesis and key reactions.

Chemical and Physical Properties

Phenyl vinyl sulfide is a clear, slightly yellowish liquid at room temperature.^[1] It is characterized by the following properties:

Table 1: Physical and Chemical Properties of **Phenyl Vinyl Sulfide**

Property	Value	Reference
Molecular Formula	C ₈ H ₈ S	[1]
Molecular Weight	136.21 g/mol	[1]
CAS Number	1822-73-7	[1]
Appearance	Clear, slightly yellowish liquid	[1]
Boiling Point	94-95 °C at 25 mmHg [1] [2] [3]	83-84 °C at 11-12 mmHg [4]
Density	1.042 g/mL at 25 °C	[1] [3]
Refractive Index (n ₂₀ /D)	1.599	[1]
Flash Point	114 °F (46 °C)	[1]
Storage Temperature	2-8°C	

Spectroscopic Properties

The structural features of **phenyl vinyl sulfide** are well-defined by various spectroscopic techniques.

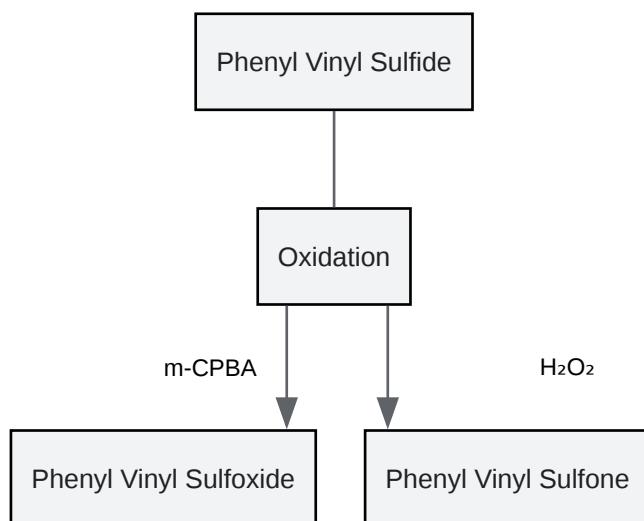
Table 2: Spectroscopic Data for **Phenyl Vinyl Sulfide**

Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ: 5.35 (d, 1H, J = 16.9 Hz), 5.36 (d, 1H, J = 9.8 Hz), 6.55 (dd, 1H, J = 9.8, 16.9 Hz), 7.22-7.40 (m, 5H)	[4]
¹³ C NMR (100 MHz, CDCl ₃)	δ: 115.4, 127.1, 129.1, 130.4, 131.8, 134.2	[4]
Mass Spectrometry (EI)	m/z: 136	[4]

Reactivity and Synthetic Applications

Phenyl vinyl sulfide's reactivity is dominated by the electron-rich nature of the vinyl group and the presence of the sulfur atom.

- Cycloaddition Reactions: It readily participates as an electron-rich alkene in various cycloaddition reactions, including [1+2], [2+2], [3+2], and [4+2] cycloadditions.[1][4]
- Deprotonation and Electrophilic Attack: The vinyl proton alpha to the sulfur atom can be deprotonated by a strong base to form an α -metallated sulfide, which can then react with various electrophiles.[4]
- Precursor to Sulfoxides and Sulfones: **Phenyl vinyl sulfide** is a convenient starting material for the synthesis of the synthetically useful phenyl vinyl sulfoxide and phenyl vinyl sulfone through oxidation.[4][5]



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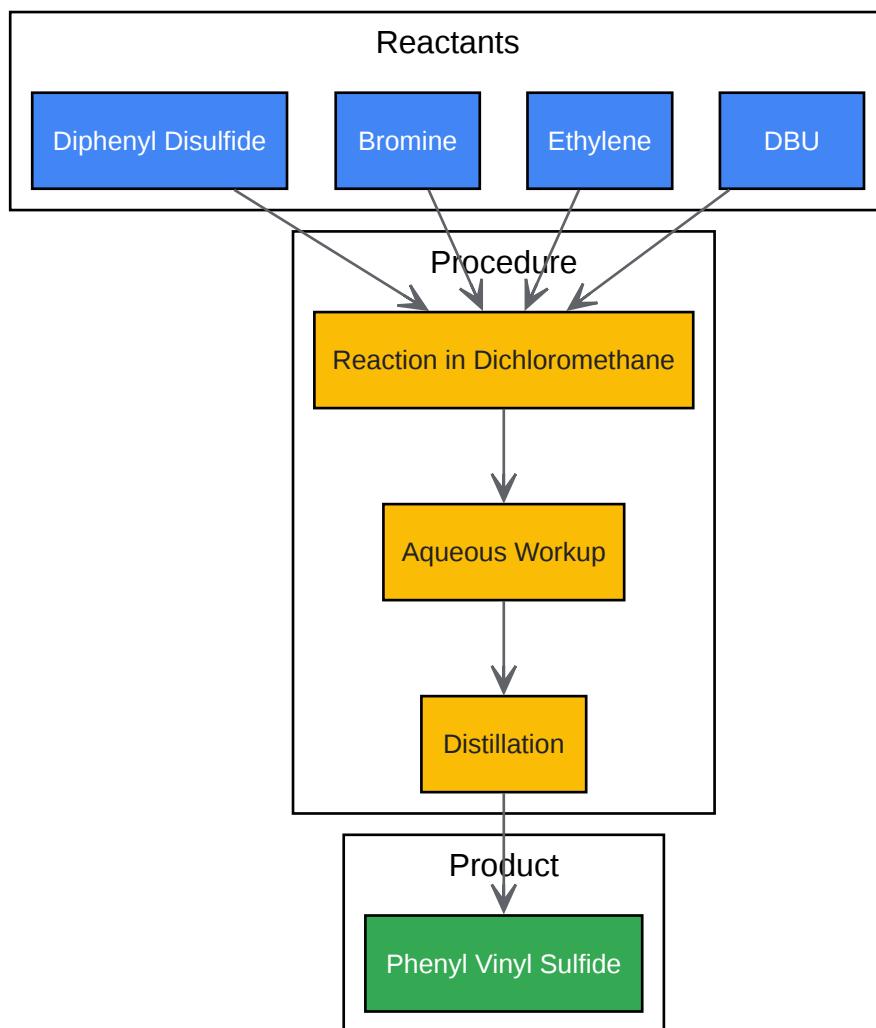
Caption: Oxidation of **Phenyl Vinyl Sulfide**.

Experimental Protocols

Synthesis of Phenyl Vinyl Sulfide

A common and efficient method for the preparation of **phenyl vinyl sulfide** involves the reaction of diphenyl disulfide with bromine and ethylene, followed by an elimination reaction using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4]

Experimental Workflow:

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Caption: Synthesis of **Phenyl Vinyl Sulfide** Workflow.

Detailed Methodology:[4]

- Reaction Setup: A 2-L, three-necked, round-bottomed flask is equipped with a reflux condenser, an addition funnel, a magnetic stirring bar, a thermometer, and a nitrogen inlet.
- Charging Reactants: The flask is charged with diphenyl disulfide (200 g, 917 mmol) and dichloromethane (320 mL). The addition funnel is charged with bromine (161 g, 1.01 mol).

- Initiation: After the diphenyl disulfide dissolves, the nitrogen inlet is replaced with a calcium sulfate-packed drying tube, and a gas-dispersion tube is fitted to the flask. Ethylene addition is initiated.
- Bromine Addition: The bromine is added slowly. The rate of addition is controlled to maintain a faint amber color in the reaction mixture, minimizing aromatic bromination. Ethylene addition is continued until all the bromine is consumed.
- DBU Addition: The addition funnel is charged with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (306 g, 2.01 mol). DBU is added at a rate that keeps the reaction temperature below 55°C. The mixture is then maintained at approximately 50°C for 15-18 hours.
- Workup: A 1.0 M ammonium hydroxide solution (600 mL) is added. The layers are separated, and the aqueous layer is extracted with dichloromethane (300 mL).
- Purification: The combined organic fractions are washed with water (600 mL) and dried over magnesium sulfate. The solvent is removed under reduced pressure, and the residue is distilled to afford **phenyl vinyl sulfide** (162–184 g, 65–74% yield) with a boiling point of 80–84°C at 11–12 mmHg.

Oxidation to Phenyl Vinyl Sulfoxide

Phenyl vinyl sulfide can be selectively oxidized to phenyl vinyl sulfoxide using meta-chloroperbenzoic acid (m-CPBA).^[5]

Detailed Methodology:^[5]

- Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a dropping funnel and a magnetic stirrer.
- Charging Reactants: The flask is charged with **phenyl vinyl sulfide** (20 g, 0.147 mol) and 250 mL of dichloromethane.
- Oxidant Addition: The solution is cooled to -78°C, and a solution of m-chloroperbenzoic acid (25.4 g, 1.0 equiv) in 200 mL of dichloromethane is added dropwise over 30 minutes.

- Reaction Progression: The mixture is stirred and allowed to warm to room temperature for 1 hour in a water bath at 30°C.
- Workup: The reaction mixture is poured into 300 mL of saturated sodium bicarbonate solution. The mixture is extracted with three 250-mL portions of dichloromethane.

Oxidation to Phenyl Vinyl Sulfone

Further oxidation of **phenyl vinyl sulfide** yields phenyl vinyl sulfone.[\[5\]](#)

Detailed Methodology:[\[5\]](#)

- Reaction Setup: A 250-mL, three-necked, round-bottomed flask is fitted with a magnetic stirrer, condenser, addition funnel, and thermometer.
- Charging Reactants: The flask is charged with **phenyl vinyl sulfide** (19.7 g, 0.145 mol) dissolved in 70 mL of glacial acetic acid.
- Oxidant Addition: 30% Hydrogen peroxide (56 mL, 0.5 mol) is added slowly to maintain a reaction temperature of 70°C.
- Reaction Completion: The reaction mixture is heated at reflux for 20 minutes.
- Workup: After cooling, ether (150 mL) and water (200 mL) are added. The organic phase is separated, washed with water and brine, and concentrated to afford phenyl vinyl sulfone as a colorless solid (18–19 g, 74–78% yield).

Safety and Handling

Phenyl vinyl sulfide is a flammable liquid and vapor.[\[1\]](#) It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[\[1\]](#) Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. According to the Globally Harmonized System (GHS), it is classified with the hazard statement H226: Flammable liquid and vapor.[\[1\]](#)[\[6\]](#) Some sources also indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[\[7\]](#)

Conclusion

Phenyl vinyl sulfide is a valuable and versatile building block in organic chemistry. Its well-defined physical, chemical, and spectroscopic properties, combined with its diverse reactivity, make it an important intermediate for the synthesis of a wide range of more complex molecules. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in research and development.

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